molecular formula C9H6IN B101417 4-Iodoquinoline CAS No. 16560-43-3

4-Iodoquinoline

Cat. No.: B101417
CAS No.: 16560-43-3
M. Wt: 255.05 g/mol
InChI Key: STERKHRCDZPNRE-UHFFFAOYSA-N
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Description

4-Iodoquinoline is a high-purity haloquinoline derivative of significant interest in chemical research and development. This compound serves as a versatile synthetic intermediate and a valuable scaffold in medicinal chemistry. Its molecular structure, characterized by a quinoline ring system substituted with an iodine atom at the 4-position, makes it a key precursor for various metal-catalyzed cross-coupling reactions, including Suzuki and Heck reactions, which are essential for constructing complex bi-aryl systems . From a structural perspective, this compound crystallizes in a monoclinic centrosymmetric space group (P21/n). The nearly planar molecules pack in inclined stacks, and analysis has revealed short intermolecular N···I contacts [3.131 (3) Å] and a network of C-H···π hydrogen bonds, which are of particular relevance in crystal engineering and design . While the specific biological mechanism of action of this compound itself may not be fully defined, haloquinoline derivatives are a privileged class in pharmaceutical research. Iodoquinoline derivatives are investigated as interesting scaffolds for the development of novel antimicrobial agents . The iodine atom provides a strategic handle for further functionalization, allowing researchers to generate diverse libraries of quinoline-based compounds for structure-activity relationship (SAR) studies and bioactivity screening . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STERKHRCDZPNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507041
Record name 4-Iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16560-43-3
Record name 4-Iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Iodoquinoline and Its Derivatives

Classical Synthetic Routes

Classical methods for synthesizing the quinoline (B57606) scaffold and its halogenated derivatives have been established for over a century. These routes often involve halogen exchange reactions, condensation of anilines with carbonyl compounds, or multi-step sequences starting from simple aromatic precursors.

A primary and straightforward method for the synthesis of 4-iodoquinoline is through a halogen exchange reaction, often a Finkelstein-type reaction. wikipedia.org This approach typically involves the conversion of a more readily available 4-haloquinoline, such as 4-chloroquinoline (B167314), into the corresponding 4-iodo derivative. The reaction is driven by the use of an iodide salt, like sodium iodide (NaI), where the differing solubility of the resulting sodium halides in the reaction solvent pushes the equilibrium towards the desired product. wikipedia.org

Several specific protocols have been reported. For instance, 4-chloroquinoline can be converted to this compound by reacting it with sodium iodide in acetonitrile (B52724) at elevated temperatures (120°C for 24 hours). pharmanest.netresearchgate.net Another method involves the reaction of 4-chloroquinoline with 47% hydroiodic acid at 130°C for 5 hours. pharmanest.netresearchgate.net A highly effective and regioselective iodination method involves an acid-mediated halogen exchange. Treating 4,7-dichloroquinoline (B193633) hydrochloride with sodium iodide allows for the selective replacement of the chlorine at the 4-position, which is activated for nucleophilic aromatic substitution, yielding 7-chloro-4-iodoquinoline (B1588978) in nearly 90% yield. thieme-connect.com This selectivity is a key advantage, as positions not activated for nucleophilic substitution remain inert. thieme-connect.com

The synthesis of 6-bromo-4-iodoquinoline (B1287929) also utilizes this strategy. The process starts with 6-bromoquinolin-4-ol (B142416), which is first converted to 6-bromo-4-chloroquinoline (B1276899) using phosphorus oxychloride (POCl₃). atlantis-press.com The subsequent halogen exchange is performed by refluxing the chloro-intermediate with sodium iodide in acetonitrile to furnish the final iodo-substituted product. atlantis-press.com

Condensation reactions represent a cornerstone of quinoline synthesis, building the heterocyclic ring from acyclic precursors. Several named reactions, such as the Combes, Doebner-von Miller, and Pfitzinger syntheses, can be adapted to produce iodo-substituted quinolines, typically by using an iodo-substituted aniline (B41778) as a starting material. nih.goviipseries.org

The Doebner-von Miller reaction involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org A modified Doebner synthesis has been successfully employed to create quinoline-4-carboxylic acids bearing an iodine atom. mdpi.com In one study, reacting para-iodoaniline with various aldehydes and pyruvic acid in acetic acid yielded substituted quinoline-4-carboxylic acids with yields ranging from 50% to 90%. mdpi.com

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org The reaction proceeds through a Schiff base intermediate which then undergoes ring closure. wikipedia.org This method is particularly useful for preparing 2,4-disubstituted quinolines. iipseries.org By starting with an iodoaniline, iodo-substituted quinoline derivatives can be accessed.

The Pfitzinger synthesis provides quinoline-4-carboxylic acids from the reaction of isatins with α-methylidene carbonyl compounds. nih.gov While classic Pfitzinger conditions can have limitations, modified approaches have been developed to improve yields and selectivity. nih.gov

A common and versatile strategy for producing 4-iodoquinolines involves a multi-step sequence that begins with the construction of a quinoline ring, followed by functional group manipulations. A frequent pathway starts with a substituted aniline which is used to synthesize a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone form).

For example, 4-bromoaniline (B143363) can be reacted with Meldrum's acid and triethyl orthoformate. atlantis-press.com The resulting intermediate is then cyclized in a high-boiling solvent like diphenyl ether (Ph₂O) at high temperatures (e.g., 250°C) to produce 6-bromoquinolin-4-ol. atlantis-press.com This 4-hydroxyquinoline is a crucial intermediate. The hydroxyl group is then converted to a better leaving group, typically a chloro group, by treatment with phosphorus oxychloride (POCl₃). atlantis-press.com The final step is a halogen exchange reaction, as described previously, where the 4-chloroquinoline derivative is treated with sodium iodide to yield the target this compound. atlantis-press.com This multi-step approach allows for the introduction of various substituents onto the quinoline core by selecting the appropriately substituted aniline precursor.

Condensation Reactions in this compound Synthesis

Modern and Optimized Synthetic Approaches

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of quinolines, often relying on transition-metal catalysis. These approaches can offer milder reaction conditions, higher yields, and access to a broader range of derivatives.

Palladium catalysis is a powerful tool for C-C and C-N bond formation and has been applied to the synthesis of complex quinoline structures. While many reports focus on using haloquinolines as substrates for cross-coupling reactions, palladium catalysis can also be used to construct the quinoline ring itself.

One such method is the palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols, which provides a route to a wide array of 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Another approach involves the Suzuki-Miyaura cross-coupling reaction. For instance, 3-iodo-4-methoxyquinolones can be reacted with arylboronic acids to prepare 3-aryl-4(1H)-quinolones. acs.org

A direct one-pot synthesis has been developed for primary 4-amino-2,3-diarylquinolines starting from 2-aryl-4-azido-3-iodoquinolines. nih.gov This reaction proceeds via a Suzuki-Miyaura cross-coupling with arylboronic acids, where a palladium hydride species is implicated in the subsequent reduction of the azido (B1232118) group. nih.gov Although this example uses a 3-iodoquinoline, it highlights the utility of palladium catalysis in complex quinoline functionalization.

Copper-catalyzed reactions provide a cost-effective and efficient alternative to palladium-based methods for synthesizing quinoline derivatives.

The aromatic Finkelstein reaction, which can be challenging, may be catalyzed by copper(I) iodide in combination with diamine ligands to facilitate the conversion of aromatic chlorides and bromides to iodides. wikipedia.org This represents a modern optimization of a classical reaction.

Copper catalysts are also employed in condensation and cyclization reactions. For instance, the synthesis of substituted 4-hydroxyquinolines, key precursors to 4-iodoquinolines, can be achieved through the condensation of substituted anilines with ethyltrifluoroacetoacetate in the presence of Copper Triflate (Cu(OTf)₂). pharmanest.netresearchgate.netresearchgate.net More recently, a copper-catalyzed Ugi-C/Ugi-N-arylation sequence has been reported for the synthesis of complex fused heterocycles like indoloquinolines, demonstrating the power of copper in facilitating multi-component reactions to build intricate molecular scaffolds. rsc.org

Metal-Free C-H Functionalization Strategies for Iodination

Direct C-H iodination offers an atom-economical approach to synthesizing iodoquinolines, avoiding the need for pre-functionalized substrates. While direct iodination of the quinoline ring often favors the C3 position, specific metal-free methods have been developed to achieve iodination.

One notable metal-free approach involves the use of molecular iodine in conjunction with an oxidizing agent. A system utilizing tert-butylhydroperoxide (TBHP) as the oxidant has been reported for the direct, regioselective iodination of N-fused heterocycles. rsc.orgrsc.org In this method, a mixture of the quinoline substrate, iodine, and aqueous TBHP in acetonitrile is heated. rsc.org The reaction is proposed to proceed via a dual activation mechanism where TBHP activates both the molecular iodine to generate an electrophilic iodine species (I+) and the heterocyclic substrate, facilitating the iodination. rsc.org This strategy has been successfully applied to a variety of quinoline derivatives. rsc.org

Another metal-free strategy involves iodine-catalyzed reactions. For instance, an iodine-catalyzed Povarov reaction has been described for the synthesis of 2,4-disubstituted quinolines where iodine facilitates the cyclization and subsequent aromatization. mdpi.com While not a direct C-H iodination at the 4-position of a pre-formed quinoline, such methods highlight the use of iodine as a catalyst in constructing the quinoline core itself. mdpi.comresearchgate.net

Control experiments in some studies have highlighted the necessity of each component, such as the oxidant, for the reaction to proceed efficiently. rsc.org The regioselectivity of these direct iodinations can be sensitive to the electronic properties of the substituents already present on the quinoline ring. For example, while many quinolines undergo C3-iodination, the presence of a 6-methoxy group can direct iodination to the C5-position. rsc.org

One-Pot, Multi-Component Reactions for Iodoquinoline Scaffolds

One-pot and multi-component reactions (MCRs) provide an efficient pathway for the rapid assembly of complex molecules like iodoquinolines from simple precursors, aligning with the principles of green chemistry by reducing steps and waste. rsc.orgtandfonline.com

A notable example is the three-component synthesis of 6-iodo-substituted carboxy-quinolines via the Doebner reaction. mdpi.com This method involves the condensation of an iodo-aniline, pyruvic acid, and various substituted aldehydes in the presence of trifluoroacetic acid as a catalyst. The approach is lauded for its rapid reaction times, use of a cost-effective catalyst, and high yields. mdpi.com

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have also been adapted into one-pot procedures to synthesize highly substituted quinolines starting from dihaloquinolines. For instance, 2-aryl-4-chloro-3-iodoquinolines can be reacted with an excess of arylboronic acids in the presence of a palladium catalyst and a phosphine (B1218219) ligand to afford 2,3,4-triarylquinolines in a single operation. mdpi.comnih.gov A related one-pot method allows for the synthesis of primary 4-amino-2,3-diarylquinolines from 2-aryl-4-azido-3-iodoquinolines and arylboronic acids. africaresearchconnects.comnih.govmdpi.com In this case, the palladium catalyst facilitates both the Suzuki coupling and the subsequent reduction of the azide (B81097) group to an amine. nih.govmdpi.com

The development of these MCRs and one-pot sequences represents a significant advance, enabling the construction of diverse libraries of iodoquinoline derivatives for various applications. rsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being incorporated into the synthesis of heterocyclic compounds, including this compound. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. One study reports the synthesis of novel quinoline derivatives, starting from 4-chloroquinoline which is converted to this compound, under microwave irradiation. This method significantly reduces reaction times. researchgate.net

The use of water as a solvent is another cornerstone of green chemistry. Phosphine-free palladium-catalyzed Suzuki cross-coupling reactions of 7-chloro-4-iodoquinoline with arylboronic acids have been successfully performed in boiling water, demonstrating a greener alternative to traditional organic solvents. cdnsciencepub.com

Furthermore, the development of one-pot, multi-component reactions, as discussed previously, is inherently a green approach. The synthesis of 6-iodoquinoline-4-carboxylic acid derivatives from iodo-aniline, pyruvic acid, and aldehydes in a one-pot procedure exemplifies this, offering high product yields and efficient purification while minimizing sequential steps. mdpi.com The use of recyclable catalysts and solvent-free reaction conditions are other green strategies being explored in quinoline synthesis. tandfonline.comnih.gov

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity is a critical aspect of this compound synthesis, as the quinoline ring possesses multiple reactive sites. Stereoselectivity becomes relevant when chiral centers are introduced.

The most common and highly regioselective method for preparing this compound is the Finkelstein reaction. This halogen exchange reaction involves treating a 4-chloroquinoline with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetonitrile. atlantis-press.comresearchgate.net The conversion of 6-bromo-4-chloroquinoline to 6-bromo-4-iodoquinoline using NaI is a classic example that proceeds with high regioselectivity, as the halogen at the 4-position is more labile than the bromine at the 6-position. atlantis-press.comresearchgate.net This selectivity is also observed in the reaction of 4,7-dichloroquinoline, where the C4-chloro is preferentially substituted over the C7-chloro in Suzuki couplings, although the corresponding 7-chloro-4-iodoquinoline provides even better regioselectivity for substitution at the 4-position. cdnsciencepub.com

Direct C-H iodination methods often present a challenge to achieving C4 selectivity. Many metal-free iodination protocols using molecular iodine regioselectively functionalize the C3 position of the quinoline ring. rsc.orgrsc.orgacs.org However, the N-oxide of quinoline can be used as a directing group to guide functionalization to other positions, such as C2 and C8, though this does not typically facilitate C4 substitution. researchgate.net

For the synthesis of polysubstituted quinolines, regioselectivity can be controlled through sequential palladium-catalyzed cross-coupling reactions. For instance, starting from a 6-bromo-3-iodoquinolin-4(1H)-one, the more reactive C-I bond at the 3-position can be functionalized first via a Suzuki reaction, followed by a subsequent reaction at the C-Br bond at the 6-position. researchgate.net This demonstrates how the differential reactivity of carbon-halogen bonds can be exploited to achieve regiochemical control.

Stereoselectivity is not a factor in the synthesis of the parent this compound but is crucial in the synthesis of derivatives with chiral side chains. For example, in the synthesis of analogues of the antimalarial drug amodiaquine, the introduction of a chiral amino alcohol side chain requires control of stereochemistry, though this is often achieved by using a pre-existing chiral starting material. jst.go.jp

Synthesis of Substituted 4-Iodoquinolines

4-Amino-7-iodoquinoline (B1229066) is a key structural motif in medicinal chemistry. Its synthesis is typically a multi-step process. ontosight.ai A well-established route involves the use of a Sandmeyer reaction. publish.csiro.au The synthesis starts from 4-hydroxy-7-nitroquinoline, which is converted to 4-chloro-7-nitroquinoline (B103582) using phosphorus oxychloride. Refluxing this intermediate with ammonia (B1221849) in phenol (B47542) yields 4-amino-7-nitroquinoline. The nitro group is then reduced to an amine using a reducing agent like stannous chloride, affording 4,7-diaminoquinoline. Finally, the amino group at the 7-position is selectively diazotized and subsequently replaced with iodine via a Sandmeyer reaction using potassium iodide to yield the target 4-amino-7-iodoquinoline. publish.csiro.au

An alternative approach involves the reaction of 4,7-dichloroquinoline with 1-diethylamino-4-aminopentane to create more complex side chains at the 4-position, followed by iodination, or starting from an iodo-substituted quinoline. For instance, heating 4-chloro-7-iodoquinoline (B1366487) with 1-diethylamino-4-aminopentane yields 4-[5'-diethylaminopentyl-(2')-amino]-7-iodoquinoline. google.com

The synthesis of 4-amino-3-iodoquinoline has also been reported through the reaction of 4-aminoquinoline (B48711) with iodine and a TBHP oxidant. rsc.org

Table 1: Selected Synthetic Routes to Aminosubstituted Iodoquinolines

Target Compound Starting Material Key Reagents/Steps Reference(s)
4-Amino-7-iodoquinoline 4,7-Diaminoquinoline 1. Diazotization 2. Sandmeyer reaction (KI) publish.csiro.au
4-Amino-3-iodoquinoline 4-Aminoquinoline I₂, TBHP, MeCN rsc.org
4-[5'-diethylaminopentyl-(2')-amino]-7-iodoquinoline 4-Chloro-7-iodoquinoline 1-diethylamino-4-aminopentane google.com

6-Bromo-4-iodoquinoline is a valuable intermediate, notably in the synthesis of kinase inhibitors. atlantis-press.comresearchgate.net A common synthetic route begins with 4-bromoaniline. atlantis-press.comresearchgate.netatlantis-press.com

The synthesis proceeds in several steps:

Condensation: 4-bromoaniline is reacted with Meldrum's acid and triethyl orthoformate. atlantis-press.com

Cyclization: The resulting intermediate is cyclized at high temperature (e.g., 250 °C in diphenyl ether) to form 6-bromoquinolin-4-ol. atlantis-press.comresearchgate.net

Chlorination: The hydroxyl group of 6-bromoquinolin-4-ol is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, to yield 6-bromo-4-chloroquinoline. atlantis-press.com

Iodination: The final step is a Finkelstein reaction, where 6-bromo-4-chloroquinoline is treated with sodium iodide (NaI) in refluxing acetonitrile to displace the more reactive 4-chloro substituent, affording 6-bromo-4-iodoquinoline. atlantis-press.comresearchgate.net

Table 2: Optimized Reaction Conditions for the Synthesis of 6-Bromo-4-iodoquinoline

Step Reagents Solvent Temperature Yield Reference(s)
Chlorination 6-bromoquinolin-4-ol, POCl₃, DMF None 110 °C 81% atlantis-press.com

Other dihalogenated quinolines are also synthetically important. For example, 4-chloro-3-iodoquinoline (B1365794) is prepared from 3-iodoquinolin-4(1H)-one by treatment with POCl₃ in DMF. thieme-connect.com This compound serves as a synthon for further derivatization, such as in palladium-catalyzed Sonogashira reactions where the iodo group at the 3-position reacts selectively. thieme-connect.com

Synthesis of 4-Chloro-7-iodoquinoline-3-carboxylate

The preparation of ethyl 4-chloro-7-iodoquinoline-3-carboxylate is a key process for accessing a variety of 7-substituted quinolone-3-esters. This compound serves as a versatile building block in medicinal chemistry. nih.govresearchgate.net The synthesis is typically achieved through a multi-step sequence based on the Gould-Jacobs reaction. juniperpublishers.com

The synthesis commences with the reaction of 3-iodoaniline (B1194756) with diethyl 2-(ethoxymethylene)malonate. This initial step is generally carried out at an elevated temperature to afford the corresponding anilinomethylene malonate intermediate. The subsequent crucial step involves a thermal cyclization of this intermediate. This is often performed in a high-boiling solvent such as Dowtherm A at temperatures around 250 °C, leading to the formation of ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate. The final step is the chlorination of the 4-hydroxy group. This transformation is commonly achieved by treating the substrate with phosphorus oxychloride (POCl₃), which effectively replaces the hydroxyl group with a chlorine atom to yield the desired ethyl 4-chloro-7-iodoquinoline-3-carboxylate. researchgate.net

This synthetic strategy allows for the introduction of chemical diversity at both the 4- and 7-positions of the quinoline ring, making it an important route for the development of new therapeutic agents. researchgate.net

Table 1: Key Steps in the Synthesis of Ethyl 4-Chloro-7-iodoquinoline-3-carboxylate

StepReactantsReagents/ConditionsProduct
13-Iodoaniline, Diethyl 2-(ethoxymethylene)malonate110 °C, overnightDiethyl 2-((3-iodophenylamino)methylene)malonate
2Diethyl 2-((3-iodophenylamino)methylene)malonateDowtherm A, 250 °C, 3 hoursEthyl 4-hydroxy-7-iodoquinoline-3-carboxylate
3Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylatePOCl₃, 97 °C, overnightEthyl 4-chloro-7-iodoquinoline-3-carboxylate

Synthesis of 8-Hydroxy-7-iodoquinoline-5-sulfonamide Derivatives

A variety of 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives have been synthesized and investigated for their biological activities. microbiologyjournal.orgresearchgate.net The general synthetic pathway to these compounds starts from 8-hydroxyquinoline.

The initial step involves the sulfonation of 8-hydroxyquinoline, which is typically achieved by reacting it with chlorosulfonic acid. This reaction introduces a sulfonyl chloride group at the 5-position of the quinoline ring, yielding 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov The subsequent iodination of this intermediate at the 7-position is then carried out to produce 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride. This key intermediate is then reacted with a diverse range of secondary amines, aromatic amines, glycine, or hydrazine (B178648) hydrate (B1144303) to afford the corresponding sulfonamide derivatives. microbiologyjournal.orgresearchgate.net For instance, the reaction of 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride with diethylamine (B46881) yields 8-hydroxy-7-iodo-N,N-diethylquinoline-5-sulfonamide. researchgate.net

Table 2: Synthesis of Selected 8-Hydroxy-7-iodoquinoline-5-sulfonamide Derivatives researchgate.net

Derivative NameReactantsYield (%)Melting Point (°C)
8-Hydroxy-7-iodo-N,N-diethylquinoline-5-sulfonamide8-Hydroxy-7-iodoquinoline-5-sulfonyl chloride, Diethylamine58171-173
8-Hydroxy-7-iodo-N,N-bis(2-hydroxyethyl)quinoline-5-sulfonamide8-Hydroxy-7-iodoquinoline-5-sulfonyl chloride, Diethanolamine65229-231

Synthesis of Carboxy-iodoquinolines

Carboxy-iodoquinolines represent another important class of quinoline derivatives. The Doebner synthesis is a widely employed method for the preparation of quinoline-4-carboxylic acids. nih.gov A one-pot, three-component Doebner reaction has been successfully utilized to synthesize 6-iodo-substituted carboxy-quinolines. nih.govnih.gov

This approach involves the reaction of an iodo-aniline (such as 4-iodoaniline), pyruvic acid, and a substituted aldehyde in the presence of a catalyst. nih.gov Trifluoroacetic acid is an effective catalyst for this transformation, and the reaction is typically carried out in acetic acid. nih.gov This method offers several advantages, including operational simplicity, cost-effective catalysis, and high product yields. The nature of the substituent on the aldehyde can influence the reaction pathway and the formation of by-products. nih.gov

For example, the reaction of 4-iodoaniline, pyruvic acid, and a phenyl-substituted aldehyde under these conditions leads to the formation of the corresponding 2-phenyl-6-iodoquinoline-4-carboxylic acid. The products are typically characterized by various spectroscopic techniques, including FT-IR, MS, ¹H NMR, and ¹³C NMR. nih.govnih.gov

Table 3: Examples of Synthesized Carboxy-iodoquinolines via Doebner Reaction

Iodine PositionAniline ReactantAldehyde ReactantProduct
64-IodoanilineBenzaldehyde6-Iodo-2-phenylquinoline-4-carboxylic acid
64-Iodoaniline4-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-iodoquinoline-4-carboxylic acid

Chemical Reactivity and Transformational Studies of 4 Iodoquinoline

Cross-Coupling Reactions Involving the C-I Bond

The C-I bond in 4-iodoquinoline is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for aryl halides in these reactions is I > Br >> Cl, which allows for highly selective transformations when multiple different halogens are present on the quinoline (B57606) ring. cdnsciencepub.com This chemoselectivity is crucial for sequential functionalization.

In Suzuki-Miyaura cross-coupling reactions, which form new carbon-carbon bonds using boronic acids, 7-chloro-4-iodoquinoline (B1588978) demonstrates this principle clearly. When reacted with phenylboronic acid using a phosphine-free palladium acetate (B1210297) catalyst in water, the reaction occurs exclusively at the C-4 position, yielding 7-chloro-4-phenylquinoline (B8680999) in 98% isolated yield. cdnsciencepub.com A competition experiment between 7-chloro-4-iodoquinoline and 4,7-dichloroquinoline (B193633) showed that only the iodo-derivative reacted, highlighting the superior reactivity of the C-I bond. cdnsciencepub.com

Similarly, in dihaloquinolines such as 2-bromo-4-iodoquinoline (B1625408), palladium-catalyzed cross-coupling reactions proceed with high regioselectivity at the C-4 position, leaving the C-2 bromo substituent intact for subsequent transformations. libis.belibretexts.org This selective reactivity allows for the stepwise introduction of different functional groups onto the quinoline scaffold.

The carbon at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. clockss.org Halogens at the α (2-) and γ (4-) positions are particularly activated towards nucleophiles. semanticscholar.orgclockss.org

While direct displacement of the iodide in this compound by common nucleophiles is a fundamental transformation, much of the detailed research focuses on derivatives where this reactivity is exploited in tandem with other reactions. For instance, in the synthesis of fused heterocyclic systems, a Sonogashira coupling at an adjacent position can be followed by a nucleophilic displacement of a halogen at the C-4 position to induce cyclization. thieme-connect.comresearchgate.net Studies involving 4-chloro-3-(phenylethynyl)quinoline have shown that nucleophiles like sodium azide (B81097) can displace the C-4 chlorine to form 4-aminoquinolines, a reaction pathway that is directly analogous for the more reactive iodo-derivatives. thieme-connect.com

The Sonogashira cross-coupling reaction is a powerful method for introducing alkynyl moieties onto aromatic rings and has been extensively applied to iodoquinolines. scielo.br This palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl halide shows marked preference for the C-I bond over other halogen substituents. libretexts.org

For example, the Sonogashira coupling of 2-bromo-4-iodoquinoline with a terminal alkyne results in the formation of the 4-alkynyl-2-bromoquinoline derivative as the major product, demonstrating the higher reactivity of the C-I bond. libretexts.orgscielo.br Similarly, studies on 4-chloro-3-iodoquinoline (B1365794) and 4-chloro-6-iodoquinoline (B1313714) show that alkynylation occurs exclusively at the iodine-bearing carbon, yielding 3-alkynyl-4-chloroquinolines and 6-alkynyl-4-chloroquinolines, respectively. thieme-connect.comresearchgate.net These reactions provide key intermediates for further functionalization.

Table 1: Selected Alkynylation Reactions of Iodoquinolines
Iodoquinoline SubstrateAlkyne PartnerCatalyst & ConditionsProductYield
2-Bromo-4-iodoquinolineTerminal Alkyne(PPh₃)₂PdCl₂-CuI4-Alkynyl-2-bromoquinolineMajor Product
4-Chloro-3-iodoquinolineArylacetylenePd(PPh₃)₄, CuI, MeCN-Et₃N, r.t.4-Chloro-3-(arylethynyl)quinolineGood
2,4-DiiodoquinolineTerminal AlkynePd/C, CuI, PPh₃, K₂CO₃, H₂O, 100°C2,4-Dialkynylquinoline~78%
4-Chloro-6-iodoquinolineTerminal AlkynePd(PPh₃)₂, CuI, Et₃N4-Chloro-6-alkynylquinoline90-100%

Nucleophilic Substitution Reactions at the C-4 Position

Cyclization Reactions and Annulation Strategies

This compound and its derivatives are pivotal starting materials for annulation strategies, which involve the construction of new rings fused to the quinoline core. These methods often employ a sequence of reactions, typically beginning with a cross-coupling at the C-I bond, followed by an intramolecular cyclization event to build complex heterocyclic systems.

The synthesis of fused polycyclic N-heterocycles frequently utilizes iodoquinoline precursors. chim.it A common and effective strategy involves a palladium-catalyzed Sonogashira coupling followed by a cyclization step. For instance, 4-chloro-3-iodoquinoline can be reacted with an arylacetylene in a Sonogashira reaction to form a 4-chloro-3-(arylethynyl)quinoline intermediate. Subsequent nucleophilic substitution of the C-4 chlorine with an amine, followed by intramolecular cyclization, leads to the formation of 1,2-disubstituted 1H-pyrrolo[3,2-c]quinolines. thieme-connect.comresearchgate.net

Another powerful approach is the intramolecular Heck reaction. 2-Aryl-3-iodo-4-(N,N-allylphenylamino)quinoline derivatives, prepared from the corresponding 3-iodo-4-phenylaminoquinolines, undergo palladium-catalyzed intramolecular Heck cyclization to yield 1,3,4-trisubstituted 1H-pyrrolo[3,2-c]quinolines. unisa.ac.za Similarly, N-functionalized 7H-indolo[2,3-c]quinolines can be synthesized from 3-bromo-4-iodoquinoline (B8053924) through a chemoselective Suzuki reaction followed by a ring-closing two-fold Buchwald-Hartwig amination. researchgate.net

Table 2: Synthesis of Fused Heterocyclic Systems from Iodoquinoline Precursors
Iodoquinoline PrecursorReaction StrategyCatalyst & Key ReagentsFused Product System
4-Chloro-3-iodoquinolineSonogashira coupling, Nucleophilic substitution, CyclizationPd(PPh₃)₄, CuI; Various amines1H-Pyrrolo[3,2-c]quinolines
4-(N,N-Allylphenylamino)-2-aryl-3-iodoquinolineIntramolecular Heck ReactionPalladium Catalyst1H-Pyrrolo[3,2-c]quinolines
3-Bromo-4-iodoquinolineSuzuki Reaction, Buchwald-Hartwig AminationPalladium Catalyst; Various amines7H-Indolo[2,3-c]quinolines
4-Chloro-3-iodoquinolineC-N Coupling, Intramolecular C-H ActivationPd(OAc)₂, XantPhos, CuIQuinolone-fused N-heterocycles

Reaction with Phosphines and Phosphonium (B103445) Salt Formation

This compound reacts efficiently with phosphines, such as triphenylphosphine (B44618), to form quinolinyltriphenylphosphonium salts. semanticscholar.orgclockss.org This reaction is a nucleophilic substitution where the phosphine (B1218219) attacks the electron-deficient C-4 carbon, displacing the iodide ion. The reaction proceeds readily because the C-4 position is highly activated towards nucleophiles. semanticscholar.org

The reaction of 7-chloro-4-iodoquinoline with triphenylphosphine at an elevated temperature (110 °C) results in the formation of (7-chloroquinolin-4-yl)triphenylphosphonium iodide in high yield (85%). semanticscholar.org This direct reaction (Method A) is effective for iodo-substituents at the activated 2- and 4-positions of the quinoline ring. semanticscholar.org For less reactive positions, such as C-3, palladium-catalyzed cross-coupling is required to form the phosphonium salt. semanticscholar.orgclockss.org These phosphonium salts are stable, crystalline solids and serve as valuable intermediates in organic synthesis, notably as precursors for Wittig-type reactions or for deiodination reactions. clockss.org

Table 3: Formation of Quinolinylphosphonium Salts
Iodoquinoline SubstratePhosphineConditionsProductYield
7-Chloro-4-iodoquinolineTriphenylphosphine110 °C(7-Chloroquinolin-4-yl)triphenylphosphonium iodide85%
This compoundTriphenylphosphine110 °CQuinolin-4-yltriphenylphosphonium iodideHigh

Spectroscopic and Structural Characterization of 4 Iodoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the structure of organic molecules in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum of 4-iodoquinoline and its derivatives displays characteristic signals for the protons on the quinoline (B57606) core. For the parent this compound, the protons of the heterocyclic ring and the benzene (B151609) ring resonate in distinct regions. For instance, in a study of 4-iodoisoquinoline (B189533), a structurally related compound, the proton signals appear in the aromatic region, with chemical shifts (δ) typically between 7.4 and 9.2 ppm. rsc.org

In substituted derivatives, the chemical shifts and coupling constants are influenced by the electronic effects of the substituents. For example, in 6-chloro-4-iodo-2-trifluoromethyl-quinoline, the proton signals are observed at δ 8.38 (s, 1H), 8.2 (m, 2H), and 7.8 (d, J=9.065, 1H). pharmanest.netresearchgate.net The formation of a carboxy-quinoline core in some derivatives is indicated by the presence of four signals in the ¹H-NMR spectra. mdpi.com

Table 1: Selected ¹H NMR Data for this compound Derivatives Data presented for representative compounds in specified solvents.

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
3-IodoquinolineCDCl₃δ 9.03 (d, J = 2.0 Hz, 1H), 8.51 (d, J = 1.7 Hz, 1H), 8.07 (d, J = 8.5 Hz, 1H), 7.75-7.67 (m, 2H), 7.57-7.53 (m, 1H) rsc.org
4-IodoisoquinolineCDCl₃δ 9.15 (s, 1H), 8.96 (s, 1H), 8.01 (d, J = 8.5 Hz, 1H), 7.91 (d, J = 8.2 Hz, 1H), 7.83-7.79 (m, 1H), 7.70-7.66 (m, 1H) rsc.org
4-Amino-3-iodoquinolineCD₃ODδ 8.62 (s, 1H), 7.92 (dd, J = 8.5, 0.8 Hz, 1H), 7.84 (dd, J = 8.5, 0.6 Hz, 1H), 7.66-7.61 (m, 1H), 7.47-7.42 (m, 1H) rsc.org
3-Iodo-2,4-diphenylquinoline-δ 7.21-7.76 (m, 13H), 8.17 (d, J = 8.6 Hz, 1H) unirioja.es

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule, including quaternary carbons. For this compound derivatives, the carbon atom bearing the iodine (C-4) shows a characteristic low-field shift due to the deshielding effect of the halogen.

For instance, the ¹³C NMR spectrum of 4-iodoisoquinoline shows a signal for the iodinated carbon at δ 96.8 ppm. rsc.org In more complex derivatives, such as 2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acid, the carbon signals are widely distributed, with the C-6 carbon attached to iodine appearing at δ 95.1 ppm. mdpi.com The specific chemical shifts are sensitive to the substitution pattern on both the heterocyclic and benzenoid rings.

Table 2: Selected ¹³C NMR Data for this compound Derivatives Data presented for representative compounds in specified solvents.

CompoundSolventChemical Shifts (δ, ppm)Reference
3-IodoquinolineMeODδ 155.1, 145.5, 144.5, 130.1, 129.8, 128.0, 127.4, 126.9, 88.7 rsc.org
4-IodoisoquinolineCDCl₃δ 152.6, 150.9, 137.1, 31.9, 130.7, 129.7, 128.3, 128.1, 96.8 rsc.org
4-Amino-3-iodoquinolineCD₃ODδ 155.7, 150.8, 146.8, 130.0, 128.1, 125.6, 121.2, 118.2, 73.6 rsc.org
3-Iodo-2,4-diphenylquinoline-δ 154.6, 147.2, 146.8, 143.6, 142.0, 130.0, 129.3, 129.2, 129.2, 129.0, 128.5, 128.5, 128.4, 127.9, 127.2, 126.8, 98.4 unirioja.es

1H NMR Spectroscopic Analysis

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. In this compound and its derivatives, characteristic bands for the quinoline ring system and any substituents are observed.

The IR spectra of iodo-quinoline derivatives typically show bands corresponding to C=C and C=N stretching vibrations within the aromatic system in the range of 1400-1600 cm⁻¹. pharmanest.netresearchgate.net For example, 6-chloro-4-iodo-2-trifluoromethyl-quinoline exhibits bands at 1570 cm⁻¹ (C=N), 1479 cm⁻¹ (C-C), and 1447 cm⁻¹ (C=C). pharmanest.netresearchgate.net The presence of other functional groups gives rise to distinct absorption bands, such as the C-F stretching vibrations around 1146-1333 cm⁻¹ in trifluoromethyl-substituted derivatives and the C-Cl stretch at 812 cm⁻¹. pharmanest.netresearchgate.net In a study on ethyl 4-chloro-7-iodoquinoline-3-carboxylate, IR spectroscopy was used alongside quantum chemical calculations to perform a detailed structural, conformational, and vibrational characterization. researchgate.net

Table 3: Characteristic IR Absorption Bands for Selected Iodoquinoline Derivatives

CompoundVibrational ModeWavenumber (cm⁻¹)Reference
2-(4-bromophenyl)-6-iodoquinoline-4-carboxylic acidC=O stretch (acid)1685 mdpi.com
6-Chloro-4-Iodo-2-Trifluoromethyl-QuinolineC=N stretch1570 pharmanest.netresearchgate.net
6-Chloro-4-Iodo-2-Trifluoromethyl-QuinolineC-F stretches1146, 1333 pharmanest.netresearchgate.net
6-Chloro-4-Iodo-2-Trifluoromethyl-QuinolineC-Cl stretch812 pharmanest.netresearchgate.net
4-Amino-3-iodoquinolineN-H stretch3390 rsc.org

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of molecular formulas.

For this compound and its derivatives, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the molecule. The isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the interpretation of the molecular ion region compared to compounds with chlorine or bromine. For instance, the HRMS (ESI-TOF) of 4-iodoisoquinoline shows the [M+H]⁺ ion at m/z 255.9619, which is consistent with the calculated value of 255.9624 for C₉H₇IN⁺. rsc.org Similarly, the mass of 4-chloroquinoline (B167314) has been determined by MS (EI) to have a molecular ion peak (M+) at m/z 163. rsc.org

A library of 6-iodo-substituted carboxy-quinolines was characterized using MALDI-TOF/TOF-MS, confirming their structures through accurate mass measurements of the [M+H]⁺ ions. mdpi.com For example, the calculated mass for the protonated molecule of 2-(4-cyanophenyl)-6-iodoquinoline-4-carboxylic acid (C₁₇H₁₀IN₂O₂) is 400.9787, with the found value being 400.9767. mdpi.com

Single Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. uni-ulm.deceitec.czuhu-ciqso.es

A study on this compound revealed that the molecules are nearly planar and pack in the centrosymmetric space group P2₁/c. researchgate.netnih.gov The crystal structure of derivatives can also be determined, as shown for several 6-iodo-2-phenyl-substituted-quinoline-4-carboxylic acids, which were characterized by single-crystal X-ray diffractometry. mdpi.comresearchgate.net

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. iosrjournals.org In the crystal structure of this compound, molecules are arranged in inclined stacks along the crystallographic b-axis. researchgate.netnih.gov

Table 4: Crystallographic and Interaction Data for this compound

ParameterValueReference
Molecular FormulaC₉H₆IN researchgate.netnih.gov
Space GroupP2₁/c (centrosymmetric) researchgate.netnih.gov
Intermolecular N···I contact3.131 (3) Å researchgate.netnih.gov
Intermolecular C—H···π contacts2.821 (5) Å and 3.083 (3) Å researchgate.netnih.gov
Packing MotifInclined stacks along b-axis; antiparallel zigzag chains researchgate.netnih.gov

Conformational Analysis in Solid State and Solution

The three-dimensional arrangement of atoms in this compound and its derivatives, known as its conformation, is fundamental to its chemical reactivity and physical properties. This analysis is crucial in both the solid state, where molecules are in a fixed, crystalline lattice, and in solution, where they exhibit greater freedom of movement.

Conformational Analysis in the Solid State

X-ray crystallography is the definitive method for determining the conformation of molecules in the solid state. Studies on this compound and its derivatives reveal significant insights into their molecular geometry and intermolecular interactions.

The parent this compound molecule is nearly planar in its crystalline form. researchgate.netnih.gov It crystallizes in a structure where molecules are organized into inclined stacks along the crystallographic b-axis. researchgate.netnih.gov These stacks, in turn, form antiparallel zigzag chains with adjacent stacks. researchgate.netnih.gov The crystal packing is stabilized by specific non-covalent interactions, including short intermolecular contacts between the nitrogen atom and the iodine atom of a neighboring molecule (N···I) at a distance of 3.131 Å. researchgate.netnih.gov Additionally, a network of C—H···π hydrogen bonds contributes to the stability of the crystal lattice. researchgate.netnih.gov

Crystal Data and Structure Refinement for this compound

ParameterValue
Chemical FormulaC9H6IN
Molecular Weight255.06 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
Key Intermolecular Interaction (N···I)3.131 (3) Å researchgate.netnih.gov
Key Intermolecular Interaction (C-H···π)2.821 (5) Å and 3.083 (3) Å researchgate.netnih.gov

The conformation of this compound derivatives is heavily influenced by the nature and position of their substituents. For instance, a series of 2-aryl-6-iodoquinoline-4-carboxylic acids demonstrated varied conformations depending on the substituent on the 2-phenyl group. mdpi.com Derivatives with chloro and bromo substituents were found to be essentially planar. mdpi.com However, when a 4-fluorophenyl or a 4-methoxyphenyl (B3050149) group was present at the 2-position, the phenyl and quinoline rings were significantly twisted relative to each other. mdpi.com

Selected Dihedral Angles in 2-Aryl-6-iodoquinoline-4-carboxylic Acid Derivatives

CompoundSubstituent on 2-Phenyl RingDihedral Angle (Quinoline/Phenyl)Reference
4b4-Fluoro20.9(2)° mdpi.com
4e4-Methoxy22.5(1)° mdpi.com
4c4-ChloroPlanar mdpi.com
4d4-BromoPlanar mdpi.com

In other derivatives, such as N,N-diethyl-N′-(7-iodoquinolin-4-yl)ethane-1,2-diamine, the quinoline core itself remains conformationally rigid, while the amino side chain exhibits significant flexibility, adopting different conformations within the crystal. researchgate.net This highlights how different parts of a molecule can have varied conformational freedom. The solid-state structure of complex derivatives like 8-hydroxy-7-iodoquinoline-5-sulfonic acid is further dictated by a network of intramolecular and intermolecular hydrogen bonds, which can involve the quinoline nitrogen and substituent groups. iucr.org

Conformational Analysis in Solution

While X-ray crystallography provides a static picture, the conformation of molecules in solution can be dynamic. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational methods like Density Functional Theory (DFT), are used to probe solution-state conformations. researchgate.netresearchgate.net

For this compound, the rigid, planar nature of the fused quinoline ring system observed in the solid state is largely expected to be maintained in solution. Free rotation is generally limited to the substituent groups.

In derivatives with flexible side chains or rotatable bonds, such as the ether linkage in ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate, multiple conformers can coexist in equilibrium in solution. researchgate.net DFT calculations can be employed to determine the geometries and relative energies of these different conformers. researchgate.net Similarly, for derivatives like N,N-diethyl-N′-(7-iodoquinolin-4-yl)ethane-1,2-diamine, the flexibility of the side chain observed in the solid state suggests a dynamic conformational equilibrium in solution. researchgate.net The study of such dynamic processes can often be accomplished using temperature-dependent NMR experiments.

The combination of solid-state structural data with solution-state analysis provides a comprehensive understanding of the conformational landscape of this compound and its derivatives, which is essential for predicting their behavior and interactions in different environments. researchgate.net

Computational and Theoretical Investigations of 4 Iodoquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of quinoline (B57606) derivatives. irjweb.com This approach is favored for its balance of computational cost and accuracy, providing reliable results for medium-sized organic molecules. sid.ir DFT calculations have been employed to analyze various aspects of iodoquinoline derivatives, including their reaction mechanisms, geometries, and vibrational spectra. nii.ac.jpresearchgate.net For instance, DFT calculations using the B3LYP functional have been widely applied to study these systems. sid.iruantwerpen.beresearchgate.net In some studies, the LANL2DZ effective core potential is used for the iodine atom, while standard basis sets like 6-311++G(d,p) are used for other atoms. researchgate.netdergi-fytronix.com

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comajchem-a.com A smaller gap generally implies higher reactivity. ajchem-a.com

In studies of iodoquinoline derivatives, the HOMO and LUMO energies are calculated to predict charge transfer within the molecule. sid.iriau.ir For example, in a study on 5-Chloro-7-Iodoquinolin-8-ol, the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. sid.ir The distribution of these orbitals provides insight into the nucleophilic (HOMO) and electrophilic (LUMO) centers of the molecule. uantwerpen.bewuxiapptec.com Analysis of various quinoline derivatives shows that frontier molecular orbitals are often distributed over the entire molecule, indicating widespread charge transfer upon electronic excitation. uantwerpen.be

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Source
5-Chloro-7-Iodoquinolin-8-olB3LYP/LANL2MB-8.81-4.933.88 sid.ir
2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans)B3LYP/6-311++G(d,p)-6.85-3.103.75 dergipark.org.tr
2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis)B3LYP/6-311++G(d,p)-6.88-3.043.84 dergipark.org.tr
Methyl 5-6 dihydro benzo(h) quinoline-4-carboxylate (B1235159) (Conformer 1)B3LYP/6-311++g(d,p)-6.23-1.934.30 dergipark.org.tr

DFT calculations are extensively used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are invaluable for assigning specific vibrational modes to the experimental data. uantwerpen.beajol.info A detailed interpretation of the vibrational spectra is often achieved through Potential Energy Distribution (PED) analysis. sid.iriau.ir PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. ajol.info

For substituted iodoquinolines, such as 5-Chloro-7-Iodoquinolin-8-ol, a detailed assignment of the fundamental vibrational modes has been performed using PED analysis based on DFT calculations. sid.ir This approach allows for a precise understanding of the molecular vibrations, such as C-H stretching, C-C bond vibrations, and modes involving the quinoline ring system. ajol.info The calculated frequencies are often scaled by a factor to compensate for anharmonicity and the approximations inherent in the computational method, leading to excellent agreement with experimental spectra. uantwerpen.be

Experimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Vibrational Assignment (PED %)Source
13831401C4-C7 stretching ajol.info
10421037C-H pure stretching ajol.info
726707C-H and N-H stretching (mixed) ajol.info
403397S-O pure stretching ajol.info

Molecules can exist in different spatial arrangements, or conformations, which often have different energies. Mapping the conformational energy landscape helps identify the most stable conformers and the energy barriers between them. nih.govbiorxiv.org These studies are particularly important for molecules with flexible side chains or substituents.

For derivatives of iodoquinoline, such as ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate, DFT calculations have been used to explore the conformational space. researchgate.net By systematically rotating specific dihedral angles and calculating the energy at each step, a potential energy surface can be generated. dergipark.org.tr This analysis reveals the lowest energy conformations and the transition states connecting them. For example, calculations on one such iodoquinoline derivative identified four stable conformers, with the relative energies indicating their respective populations at thermal equilibrium. researchgate.net Understanding the preferred conformation is essential as it can influence the molecule's reactivity and its interactions in a biological or material context.

ConformerRelative Energy (kJ mol⁻¹)Source
6Me7I-EOQ (I)1.5 researchgate.net
6Me7I-EOQ (II)0.8 researchgate.net
6Me7I-EOQ (III)0.0 researchgate.net
6Me7I-EOQ (IV)1.1 researchgate.net

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods are also applied to study iodoquinolines. The Hartree-Fock (HF) method, an ab initio approach, is sometimes used in conjunction with DFT to provide a comparative analysis of the calculated properties. sid.iriau.ir While generally less accurate than DFT for many applications due to its neglect of electron correlation, the HF method can still provide valuable insights, particularly when comparing trends. sid.ir

These quantum chemical calculations provide a comprehensive description of the molecular geometry (bond lengths and angles) and vibrational wavenumbers. sid.ir For instance, studies on 5-Chloro-7-Iodoquinolin-8-ol have utilized both DFT (B3LYP) and HF methods with various basis sets to compute its structural parameters and vibrational spectra. sid.iriau.ir The results from these different levels of theory are often compared with experimental data to validate the computational models. sid.ir

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions between orbitals. researchgate.net It provides a localized picture of electron density in terms of lone pairs and bonds, and it quantifies the stabilization energy associated with delocalization effects, such as hyperconjugation. uantwerpen.bedergi-fytronix.com This is achieved by analyzing the interactions between filled (donor) and empty (acceptor) NBOs within the molecule. dergi-fytronix.com

In the context of iodoquinoline derivatives, NBO analysis has been used to understand the stability of different conformers and the nature of orbital interactions. dergi-fytronix.comdergipark.org.tr The analysis can reveal, for example, strong π-π* interactions within the aromatic rings, which contribute significantly to the molecule's stability. dergi-fytronix.com The stabilization energy, E(2), calculated from second-order perturbation theory, indicates the strength of the donor-acceptor interactions. researchgate.nethuntresearchgroup.org.uk For a quinoline derivative, NBO analysis revealed a "back donation" effect from a lone pair on an oxygen atom to an antibonding orbital of a C-C bond, providing specific insight into its electronic structure. dergipark.org.tr

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kJ mol⁻¹)Source
LP(2) O26σ(C4-C25)134.35 dergipark.org.tr
LP(2) O27σ(C25-O26)105.98 dergipark.org.tr
π(C2-C3)π(N1-C9)88.95 dergipark.org.tr
π(C5-C6)π(C4-C10)82.17 dergipark.org.tr

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon substitution of an atom in the reactant with one of its isotopes. libretexts.org It is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. pkusz.edu.cn This effect arises from the difference in zero-point vibrational energies between bonds to different isotopes; a bond to a heavier isotope is stronger and requires more energy to break, leading to a slower reaction rate. libretexts.org

While specific KIE studies focusing solely on 4-iodoquinoline are not extensively documented in the provided search results, the principle is highly relevant to reactions it undergoes, such as C-H activation or cross-coupling reactions. nii.ac.jp For example, if a C-H bond on the quinoline ring is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium (B1214612) would result in a "primary" KIE (kH/kD > 1). libretexts.org Investigating the KIE for reactions involving this compound could provide crucial evidence for proposed mechanisms, such as determining whether a C-I or a C-H bond cleavage is the rate-limiting event in a catalytic cycle. pkusz.edu.cnresearchgate.net

Anticancer Activity

The potential of this compound derivatives as anticancer agents is a significant area of investigation. Various synthetic derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines. researchgate.net For instance, 4-aminoquinoline (B48711) derivatives synthesized from 7-chloro-4-iodoquinoline (B1588978) have shown antigrowth activity on breast cancer cells. Further studies have repurposed the drug iodoquinol (B464108) into novel 7-iodo-quinoline-5,8-diones, which exhibit broad-spectrum antitumor activity with GI₅₀ (50% growth inhibition) values in the sub-micromolar to single-digit micromolar range against a wide array of cancer cell lines. researchgate.net

The anticancer effects of this compound derivatives are attributed to several distinct mechanisms of action at the cellular level. A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. For example, a series of novel 7-iodo-quinoline-5,8-diones, derived from iodoquinol, were found to induce apoptosis in MCF-7 breast cancer cells. researchgate.net This was confirmed at the molecular level by the ability of the lead compound to increase the expression of pro-apoptotic proteins like caspase-3 and Bax, while suppressing the anti-apoptotic protein Bcl-2. researchgate.net

Another key mechanism is the disruption of the cell cycle. Certain derivatives cause a significant accumulation of cells in the G2/M phase, effectively halting cell division. Cell cycle analysis of MCF-7 cells treated with a potent 7-iodo-quinoline-5,8-dione confirmed its ability to induce cell cycle arrest at the Pre-G1 and G2/M phases. researchgate.net This was further supported by the suppression of cyclin-dependent kinase 1 (CDK1) expression. researchgate.net Some fluoroquinolone analogs, a related class of compounds, have also been shown to induce G2/M phase arrest in MCF-7 cells. news-medical.net

Inhibition of critical enzymes involved in DNA replication and maintenance is also a reported mechanism. Research suggests that quinoline derivatives can inhibit DNA/RNA synthesis. Specifically, some have been identified as potent inhibitors of Topoisomerase II, an enzyme crucial for managing DNA tangles during replication. news-medical.netmdpi.com Furthermore, certain 7-iodo-quinoline-5,8-diones have been shown to reduce NAD levels in MCF-7 cells, potentially through the inhibition of NAD(P)H quinone oxidoreductase (NQO1). researchgate.net This is supported by observations of reduced p53 expression and increased reactive oxygen species (ROS) levels. researchgate.net The generation of ROS and subsequent caspase activation has also been noted as a mechanism for 4-anilinoquinolinylchalcone derivatives. nih.gov

Finally, some derivatives exhibit anti-angiogenic effects, which are crucial for preventing tumor growth and metastasis. researchgate.net One lead compound from a series of 7-iodo-quinoline-5,8-diones was shown to decrease the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in the formation of new blood vessels. researchgate.net

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound Class Cancer Cell Line(s) Observed Effects & Mechanisms Citation(s)
7-Iodo-quinoline-5,8-diones MCF-7 (Breast) Induces apoptosis (↑ Caspase-3, ↑ Bax, ↓ Bcl-2); Cell cycle arrest at Pre-G1 and G2/M (↓ CDK1); Reduces NAD levels (potential NQO1 inhibition); Anti-angiogenic (↓ VEGF). researchgate.net
7-Chloro-4-iodoquinoline Derivatives HCT116 (Colorectal), CCRF-CEM (Leukemia) Induces apoptosis; Inhibits DNA/RNA synthesis; Cell cycle arrest in G2/M phase.
4-Anilinoquinolinylchalcone Derivatives MDA-MB-231 (Breast) Induces apoptosis; Triggers ROS-dependent caspase 3/7 activation; Causes ATP depletion. nih.gov
Benzo[f]quinoline Derivatives T-47D (Breast), SK-MEL-28 (Melanoma), COLO 205 (Colon) Potential PI5P4Kα/β or Topoisomerase II inhibition. mdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. nih.gov These studies analyze how modifications to the chemical structure influence biological activity. The presence and position of various functional groups on the quinoline ring are key determinants of efficacy. nih.gov

The iodine atom itself is a critical feature, enhancing both the reactivity and biological efficacy of the compound. For 4-aminoquinoline derivatives, research has shown that electron-withdrawing groups at the 7-position can lower the pKa of the quinoline ring nitrogen, which influences the compound's ability to accumulate in the acidic food vacuole of the malaria parasite, a principle that can be relevant to targeting acidic tumor microenvironments. nih.gov The lipophilicity of the group at the 7-position also influences the compound's association constant with biological targets. nih.gov

In a study of azatetracyclic derivatives of benzo[f]quinoline, a clear hierarchy of activity was observed based on the substituents. mdpi.com Azide-containing derivatives were the most active against cancer cell lines, followed by monobrominated derivatives, while dibrominated compounds showed the least activity. mdpi.com This highlights that the type and number of halogen substituents significantly impact cytotoxicity.

For a series of 7-iodo-quinoline-5,8-diones, specific substitutions were key to their potent, broad-spectrum anticancer activity. researchgate.net The development of these compounds from the parent drug iodoquinol into quinone structures was a critical step in unlocking their antitumor potential. researchgate.net This demonstrates that modifications to the core quinoline ring system can dramatically alter the biological activity profile.

Mechanisms of Action in Cancer Cell Lines

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a major class of antibacterial agents. researchgate.netnih.gov Derivatives of this compound have also been specifically investigated for their efficacy against various microbial pathogens, including bacteria and fungi. researchgate.netnih.gov

Research has demonstrated that certain 6-iodo-substituted carboxy-quinoline derivatives possess antibacterial properties. researchgate.netnih.gov In one study, a library of these compounds was tested against Staphylococcus epidermidis and Klebsiella pneumoniae. nih.govnih.gov The results indicated good activity against S. epidermidis, a Gram-positive bacterium often associated with opportunistic infections. researchgate.net However, the compounds did not exhibit bactericidal action against the Gram-negative K. pneumoniae strain. nih.gov

While specific data on this compound is more limited, the broader class of quinolone derivatives shows significant activity against Gram-positive pathogens. nih.gov For instance, certain acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide have shown high activity against methicillin-resistant S. aureus (MRSA) isolates, with efficacy comparable to oxacillin (B1211168) and ciprofloxacin. mdpi.com The development of quinolone-based agents continues to be a strategy to combat drug-resistant Gram-positive bacteria. nih.gov

Table 2: Antibacterial Activity of Iodo-Quinoline Derivatives

Compound Class Bacterial Strain Activity/Result Citation(s)
6-Iodo-substituted carboxy-quinolines Staphylococcus epidermidis Good antimicrobial activity. researchgate.net
6-Iodo-substituted carboxy-quinolines Klebsiella pneumoniae No bactericidal action observed. nih.gov
8-Hydroxyquinoline-5-sulfonamide acetylene derivatives Methicillin-resistant S. aureus (MRSA) High activity, comparable to ciprofloxacin. mdpi.com

Iodo-quinoline derivatives have also shown promise as antifungal agents. nih.gov A study evaluating 6-iodo-substituted carboxy-quinolines tested their activity against the yeast Candida parapsilosis, one of the most common yeast species found in wounds. nih.gov The investigation revealed that all the newly synthesized quinoline derivatives demonstrated good activity against C. parapsilosis. researchgate.net Specifically, three variants (compounds 4c, 4s, and 4t in the study) were found to have a fungicidal effect, while others had fungistatic activity. nih.govmdpi.com

Other research has focused on 8-hydroxy-7-iodo-5-quinolinesulfonic acid, which has shown a fungicidal effect against the dermatophytes Microsporum canis and Trichophyton mentagrophytes. In a broader context, modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus have been explored to develop compounds with selective antifungal action against various Candida species and dermatophytes. nih.gov For example, one study found that derivatives with modifications at these positions were active against yeast strains, with Minimum Inhibitory Concentration (MIC) ranges of 25–50 μg/mL. nih.gov

Table 3: Antifungal Activity of Iodo-Quinoline Derivatives

Compound Class Fungal Strain Activity/Result Citation(s)
6-Iodo-substituted carboxy-quinolines Candida parapsilosis Good antifungal activity; some derivatives showed fungicidal effects. researchgate.netnih.gov
8-Hydroxy-7-iodo-5-quinolinesulfonic acid Microsporum canis Fungicidal effect.
8-Hydroxy-7-iodo-5-quinolinesulfonic acid Trichophyton mentagrophytes Fungicidal effect.
Modified quinoline derivatives Yeast strains (Candida spp.) Active with MICs of 25–50 μg/mL. nih.gov

A critical aspect of microbial pathogenicity is the ability to adhere to surfaces and form biofilms, which are protective communities of microorganisms that are notoriously resistant to antimicrobial treatments. nih.govmdpi.com The effect of iodo-quinoline derivatives on the initial stages of biofilm formation has been a subject of investigation. researchgate.netnih.govnih.gov Studies on 6-iodo-substituted carboxy-quinolines have specifically examined their impact on microbial adhesion. nih.govscilit.comdntb.gov.ua This research suggests that these carboxy-quinoline derivatives, which bear an iodine atom, represent an interesting scaffold for developing novel agents that can interfere with biofilm development. researchgate.netnih.govresearchgate.net By inhibiting the initial adhesion of microbes, these compounds could potentially prevent the formation of resilient biofilms, offering a different therapeutic strategy compared to traditional microbicidal agents. nih.gov

Biomedical and Pharmacological Research Applications of 4 Iodoquinoline Derivatives

The 4-iodoquinoline scaffold is a significant pharmacophore in medicinal chemistry, serving as a foundational structure for the development of various therapeutic agents. Its derivatives have been the subject of extensive research, revealing a broad spectrum of biological activities. This article explores the biomedical and pharmacological research applications of this compound derivatives, focusing on their antimalarial, antileishmanial, and other biological activities, as well as their role in drug discovery and relevant pharmacokinetic and pharmacodynamic properties.

Applications in Material Science

Potential in Organic Electronics

The field of organic electronics, which utilizes carbon-based materials in electronic devices, has seen significant growth. Quinoline (B57606) derivatives are of particular interest due to their inherent electronic properties, which can be finely tuned through chemical modification. 4-Iodoquinoline serves as a crucial precursor for the synthesis of more complex molecules with applications in organic light-emitting diodes (OLEDs) and organic semiconductors. chemscene.comambeed.com

The iodine atom at the 4-position is an excellent leaving group, facilitating a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the straightforward introduction of various aryl groups at this position. Research has demonstrated that 2,3,4-triarylquinolines, which can be synthesized from 2-aryl-4-chloro-3-iodoquinolines, are promising candidates for use in OLEDs. mdpi.com These multi-aryl substituted quinolines can form the basis of cyclometalated iridium complexes, which are known for their application in red-emitting electrophosphorescent devices. mdpi.com

Furthermore, the general class of iodoquinolines is explored for the development of organic semiconductors. researchgate.net The presence of the heavy iodine atom can influence the material's properties, such as intersystem crossing, which is a critical process in the operation of phosphorescent OLEDs. While this compound itself may not be the final active material in a device, its role as a versatile building block is pivotal for creating the complex, functional organic molecules required for next-generation electronic applications. chemscene.com The ability to create twisted molecular skeletons from quinoline derivatives can also help prevent destructive π–π stacking in solid-state devices, potentially enhancing the lifetime of organic light-emitting diodes. researchgate.net

Table 1: Examples of this compound Derivatives and their Potential in Organic Electronics

Derivative Class Synthetic Precursor Potential Application Reference
2,3,4-Triarylquinolines 2-Aryl-4-chloro-3-iodoquinolines Organic Light-Emitting Diodes (OLEDs) mdpi.com
Iodoquinoline Derivatives This compound Organic Semiconductors researchgate.net
Helical Quinoline Structures This compound intermediates Organic Light-Emitting Diodes (OLEDs) researchgate.net

Fluorescent Probe Applications in Biochemical Assays

Fluorescent probes are indispensable tools in biochemistry and cell biology, enabling the visualization and quantification of specific ions, molecules, and biological processes. Quinoline derivatives are well-regarded for their interesting photophysical properties and have been extensively investigated as fluorescent sensors. researchgate.netmdpi.com The this compound scaffold serves as a foundational structure for the rational design of novel fluorescent probes.

While this compound itself is not typically used directly as a fluorescent probe, its derivatives have shown significant promise. For instance, 4-Amino-6-iodoquinoline is utilized as a fluorescent probe in biochemical assays to study protein interactions and other cellular processes with high precision. chemimpex.com The presence of the iodine atom can modulate the electronic and photophysical properties of the quinoline ring, which is a key aspect in the design of sensitive and selective sensors.

A significant area of application for iodoquinoline-based fluorescent probes is the detection of metal ions. For example, derivatives of 8-hydroxyquinoline, such as 8-Hydroxy-7-iodoquinoline-5-sulfonic acid (also known as Ferron), have been used in the detection of various metal ions. The iodine substituent can enhance the stability and reactivity of the resulting metal complexes. Furthermore, pyrazolo[3,4-b]quinoline derivatives, which can be synthesized from quinoline precursors, have been developed as fluorescent sensors for the detection of zinc ions (Zn²⁺). mdpi.com These sensors often operate on mechanisms like photoinduced electron transfer (PET), where the fluorescence is "turned on" upon binding to the target ion. mdpi.commdpi.com The design of such sensors allows for high selectivity and low detection limits, making them valuable for monitoring ion concentrations in biological systems. mdpi.com

Table 2: Examples of Iodoquinoline Derivatives as Fluorescent Probes

Derivative Target Analyte Application Reference
4-Amino-6-iodoquinoline Proteins/Cellular Processes Biochemical Assays chemimpex.com
8-Hydroxy-7-iodoquinoline-5-sulfonic acid Metal Ions (e.g., Iron(III)) Analytical Chemistry
1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivative Zinc Ions (Zn²⁺) Fluorescent Sensing in Cells mdpi.com

Conclusion and Future Directions in 4 Iodoquinoline Research

Summary of Current Research Landscape

The current research landscape for 4-iodoquinoline is vibrant and multidisciplinary. It is widely recognized as a pivotal intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-malarial agents. chemimpex.com The quinoline (B57606) core is a well-established pharmacophore in anti-malarial drugs, and the iodo-substituent at the 4-position provides a reactive handle for extensive derivatization. pharmanest.netresearchgate.netrsc.org

The reactivity of the carbon-iodine bond is a central theme in its application. This bond is amenable to a wide array of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, making this compound and its derivatives invaluable building blocks in synthetic organic chemistry. scielo.brthieme-connect.com Researchers are actively creating extensive libraries of substituted quinoline compounds for screening in various applications, from medicine to materials science. researchgate.net

Beyond its role as a synthetic precursor, derivatives such as 4-amino-7-iodoquinoline (B1229066) and 7-chloro-4-iodoquinoline (B1588978) are themselves subjects of intense study for their intrinsic biological activities. ontosight.ai Furthermore, fundamental studies on the solid-state structure of this compound have revealed interesting intermolecular interactions, such as N···I halogen bonds, which are relevant for crystal engineering and the design of new materials. nih.gov

Emerging Synthetic Strategies

While traditional methods for synthesizing this compound, such as halogen exchange (Finkelstein reaction) on 4-chloroquinoline (B167314) using reagents like sodium iodide or hydroiodic acid, are still in use, several innovative and more efficient strategies are emerging. pharmanest.netresearchgate.net These new methods often focus on improving yield, reducing the use of hazardous materials, and allowing for the synthesis of more complex, substituted analogues in fewer steps.

One prominent emerging strategy involves a multi-step sequence starting with the condensation of substituted anilines and ethyltrifluoroacetoacetate, catalyzed by copper triflate, to yield a 4-hydroxyquinoline (B1666331). pharmanest.netresearchgate.net This intermediate is then converted to a highly reactive tosyloxy derivative, which readily undergoes substitution with an iodide source to form the final this compound product. pharmanest.netresearchgate.net Another significant advancement is the use of one-pot, three-component reactions. These methods combine an iodo-aniline, pyruvic acid, and various aldehydes under acidic catalysis to rapidly generate diverse libraries of 2-substituted-6-iodoquinoline-4-carboxylic acids. researchgate.netmdpi.com Green chemistry principles are also being applied, with techniques like mechano-synthesis (e.g., kneading) being explored for the solvent-free production of co-crystals involving iodoquinoline derivatives. ajol.info

Interactive Data Table: Comparison of Synthetic Methods for 4-Iodoquinolines

MethodStarting MaterialsKey Reagents/CatalystsAdvantagesReference(s)
Halogen Exchange 4-ChloroquinolineNaI or HISimple, direct conversion pharmanest.net, researchgate.net
Multi-step from Anilines Substituted anilines, EthyltrifluoroacetoacetateCopper Triflate, p-Tosyl chloride, Iodide sourceGood yields, access to diverse substitutions pharmanest.net, researchgate.net
Three-Component Reaction Iodo-aniline, Pyruvic acid, AldehydesTrifluoroacetic acidHigh efficiency, library generation, one-pot researchgate.net, mdpi.com
Direct C-H Iodination QuinolineI₂, tert-butyl hydroperoxide (TBHP)Direct functionalization, atom economy rsc.org
Mechano-synthesis APIs (e.g., Sulfamethoxazole, 8-Hydroxy-7-Iodoquinoline-5-Sulfonic acid)None (mechanical force)Green chemistry, solvent-free ajol.info

Future Prospects in Biomedical Applications

The future of this compound in biomedical science is exceptionally promising, extending far beyond its traditional use in anti-malarial research. The development of novel anti-cancer therapeutics remains a major focus, with derivatives showing activity against breast cancer cells and potential for targeted therapies. researchgate.net A particularly exciting frontier is the use of this compound scaffolds to create molecules that stabilize G-quadruplex (G4) structures in gene promoters, such as that of the KRAS oncogene, offering a novel mechanism for cancer treatment. nih.gov

Furthermore, the field of medical imaging is set to benefit from this compound. Radioiodinated analogues, using isotopes like Iodine-125, are being developed as specific imaging agents for cancer stem cells by targeting key enzymes like aldehyde dehydrogenase 1A1 (ALDH1). nih.gov There is also significant potential in photodynamic therapy (PDT), where iodoquinoline-derived squaraine dyes act as photosensitizers that generate cytotoxic reactive oxygen species upon light activation. semanticscholar.org

Future research will likely explore:

Neurotherapeutics: Developing inhibitors for enzymes like monoamine oxidase-B for potential use in neurodegenerative diseases such as Parkinson's. dntb.gov.ua

Advanced Drug Delivery: Incorporating iodoquinoline-based drugs into nano-delivery systems to cross the blood-brain barrier for treating conditions like Alzheimer's disease. nih.govmdpi.com

Antimicrobials: Leveraging the hydrophobicity of certain derivatives to improve bioavailability in treating skin infections and developing new classes of antibiotics and antileishmanial agents. researchgate.netresearchgate.net

Opportunities in Catalysis and Materials Science

The unique electronic properties and reactivity of this compound position it as a molecule of high interest in catalysis and materials science. The iodine atom is not only a reactive site but also a functional group that can participate in non-covalent interactions, such as halogen bonding.

In catalysis, the ability of the iodine atom in a substrate to act as a halogen-bond donor is a burgeoning area of research. This interaction can be used to pre-organize a substrate within a catalyst's chiral pocket, thereby boosting the enantioselectivity of asymmetric reactions. researchgate.net This opens up new avenues for designing more effective and selective catalytic systems.

In materials science, this compound derivatives are being investigated for applications in organic electronics, where their structural and electronic properties can be tuned to create novel semiconductors or components for organic light-emitting diodes (OLEDs). chemimpex.com The compound's derivatives are also used in the synthesis of specialized dyes and fluorescent probes for detecting biomolecules or toxic substances. semanticscholar.org The inherent crystal packing motifs of this compound, which feature defined intermolecular N···I and C—H···π interactions, provide a template for the rational design of new crystalline materials with tailored solid-state properties. nih.gov

Unexplored Reactivity and Derivatization Pathways

Despite extensive research, the full reactive potential of this compound is far from exhausted. Many derivatization pathways remain unexplored, offering fertile ground for future synthetic innovation. For instance, while palladium-catalyzed annulations of the related 4-iodo-2-quinolones are successful, this compound itself has proven unreactive under similar conditions, pointing to a subtle but significant difference in reactivity that is not yet understood and could be exploited. nii.ac.jp

The selective functionalization of polyhalogenated quinolines, such as 2-bromo-4-iodoquinoline (B1625408) or 4-chloro-3-iodoquinoline (B1365794), presents a complex but powerful strategy for building molecular complexity. thieme-connect.comrsc.org By carefully selecting catalysts and reaction conditions, chemists can selectively target one halogen over another. For example, in 2-bromo-4-iodoquinoline, Suzuki coupling occurs preferentially at the more reactive C-I bond. rsc.org A deeper understanding of these selectivity rules will enable the programmed synthesis of multi-substituted quinolines that are currently difficult to access.

Future explorations in reactivity could include:

Catellani-type Reactions: Expanding the scope of palladium/norbornene-catalyzed ortho-C-H functionalization to introduce a wider array of functional groups onto the this compound core. chemrxiv.org

Novel Cyclizations: Using the iodo-substituent as a linchpin in intramolecular cyclization reactions, such as the Heck reaction, to build complex, fused heterocyclic systems like indoloquinolines. nih.gov

Unexpected Rearrangements: Investigating surprising outcomes, such as the observed formation of 4-aminoquinolines from the reaction of 4-chloro-3-iodoquinoline with sodium azide (B81097), which hint at novel mechanistic pathways. thieme-connect.com

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 4-Iodoquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of this compound often involves electrophilic iodination of quinoline derivatives. For example, α,β-ynones with proximate nucleophiles can undergo sequential addition and cyclization with HI to yield this compound derivatives (40% yield under optimized conditions) . Key factors include temperature control (room temperature vs. reflux), stoichiometry of HI, and solvent polarity. Researchers should validate purity via HPLC or GC-MS and compare yields across conditions to identify optimal protocols .

Q. How can researchers characterize this compound derivatives to confirm structural identity and purity?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra for quinoline ring protons (δ 7.5–9.0 ppm) and iodine’s deshielding effects.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ for C9_9H6_6IN).
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation.
  • Elemental Analysis : Verify iodine content (±0.3% deviation). Always cross-reference with literature data .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : this compound serves as a versatile intermediate in drug discovery, particularly for antimalarial and anticancer agents. Its iodine atom enables Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups. Researchers should design experiments to test bioactivity using in vitro assays (e.g., IC50_{50} determination against Plasmodium falciparum) and compare results with non-iodinated analogs to assess iodine’s role .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic systems for this compound functionalization?

  • Methodological Answer : Contradictions in catalytic efficiency (e.g., Pd vs. Cu catalysts) may arise from solvent effects, ligand choice, or substrate purity. To address this:

  • Systematic Screening : Vary catalysts (Pd(PPh3_3)4_4, CuI), ligands (bidentate vs. monodentate), and solvents (DMSO vs. THF).
  • Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps.
  • Computational Modeling : Use DFT calculations to compare transition-state energies across systems .

Q. What strategies can mitigate competing side reactions during this compound synthesis?

  • Methodological Answer : Common side products (e.g., di-iodinated analogs or ring-opened species) arise from excessive iodination or harsh conditions. Mitigation strategies:

  • Controlled Iodine Addition : Use substoichiometric NIS (N-iodosuccinimide) for regioselectivity.
  • Protecting Groups : Introduce TEMPO or Boc groups to block reactive sites.
  • In Situ Monitoring : Employ Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How can computational chemistry guide the design of this compound-based inhibitors for specific biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions between this compound derivatives and target proteins (e.g., PfATP4 in malaria).
  • MD Simulations : Assess binding stability over 100 ns trajectories.
  • QSAR Models : Corporate electronic (HOMO-LUMO gaps) and steric (molar refractivity) descriptors to predict bioactivity. Validate with experimental IC50_{50} data .

Q. What statistical approaches are appropriate for analyzing discrepancies in this compound’s spectroscopic data across studies?

  • Methodological Answer : Apply multivariate analysis:

  • PCA (Principal Component Analysis) : Identify outliers in reported NMR chemical shifts.
  • ANOVA : Compare batch-to-batch variability in synthetic protocols.
  • Error Propagation Models : Quantify uncertainties from instrument calibration or sample preparation .

Methodological Frameworks for Research Design

Q. How to formulate a research question on this compound that balances novelty and feasibility?

  • Methodological Answer : Use the FINER criteria :

  • Feasible : Ensure access to HI/I2_2 reagents and analytical tools (e.g., NMR).
  • Novel : Explore underexplored applications (e.g., photodynamic therapy).
  • Ethical : Adhere to safety protocols for handling iodine compounds.
  • Relevant : Align with trends in halogenated heterocycles for drug design .

Q. How to design experiments that address both mechanistic and applied aspects of this compound chemistry?

  • Methodological Answer : Adopt a hybrid approach :

  • Mechanistic Studies : Use isotopic labeling (127^{127}I vs. 131^{131}I) to track reaction pathways.
  • Applied Screens : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, HeLa) with structure-activity relationship (SAR) analysis.
  • Data Integration : Cross-correlate kinetic data with bioactivity results using heatmaps or network models .

Tables for Quick Reference

Table 1 : Key Synthetic Routes for this compound

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
HI CyclizationHI, CH2_2Cl2_2, RT40>95%
NIS Electrophilic AttackNIS, DMF, 50°C6598%

Table 2 : Common Analytical Challenges and Solutions

ChallengeSolutionTechnique
Iodine SublimationCold trapping (-20°C)GC-MS
Signal Overlap in NMR13^{13}C DEPT-135High-field NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.